

# A Comparative Bioequivalence Study of Two Extended-Release Orphenadrine Citrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |  |  |
|----------------------|-----------------|-----------|--|--|--|
| Compound Name:       | Orphenadrine-d3 |           |  |  |  |
| Cat. No.:            | B12401704       | Get Quote |  |  |  |

This guide provides a comparative analysis of the bioequivalence of two 100 mg extended-release orphenadrine citrate tablet formulations. The data presented is based on a study conducted by Kiel Laboratories, comparing their test product to the reference product, Norflex® 100 mg tablets, as detailed in a review by the U.S. Food and Drug Administration (FDA).[1] While the original study documentation does not specify the internal standard used, this guide outlines a standard, highly precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing **Orphenadrine-d3** as the internal standard, a common practice in modern bioanalytical assays for enhanced accuracy.[2]

This document is intended for researchers, scientists, and drug development professionals interested in the pharmacokinetic profiles and bioequivalence of different orphenadrine formulations.

### **Pharmacokinetic Data Comparison**

The bioequivalence of the two formulations was assessed by comparing key pharmacokinetic parameters in healthy human subjects. The following table summarizes the mean plasma concentrations of orphenadrine at various time points following administration of the test and reference extended-release tablets.[1]



| Time (hours) | Test Product (ng/mL) | Reference Product (ng/mL) |
|--------------|----------------------|---------------------------|
| 0            | 0.00                 | 0.00                      |
| 1            | 13.53                | 12.00                     |
| 2            | 34.16                | 31.58                     |
| 3            | 47.16                | 45.16                     |
| 4            | 52.84                | 52.37                     |
| 5            | 54.42                | 55.42                     |
| 6            | 53.89                | 55.74                     |
| 8            | 50.00                | 52.11                     |
| 10           | 45.11                | 47.16                     |
| 12           | 40.05                | 41.89                     |
| 16           | 31.53                | 32.84                     |
| 24           | 21.84                | 22.37                     |
| 36           | 13.47                | 13.63                     |
| 48           | 8.16                 | 8.32                      |
| 72           | 3.11                 | 3.21                      |

Pharmacokinetic Parameter Summary[1]



| Parameter              | Test Product | Reference<br>Product | Ratio<br>(Test/Ref) % | 90%<br>Confidence<br>Interval |
|------------------------|--------------|----------------------|-----------------------|-------------------------------|
| AUC0-t<br>(ng·hr/mL)   | 1530.1       | 1548.5               | 98.8                  | 93.7 - 104.2                  |
| AUC0-inf<br>(ng·hr/mL) | 1606.4       | 1632.7               | 98.4                  | 93.1 - 104.0                  |
| Cmax (ng/mL)           | 65.4         | 66.8                 | 97.9                  | 91.5 - 104.8                  |
| Tmax (hours)           | 5.3          | 6.3                  | -                     | -                             |

The results demonstrate that the 90% confidence intervals for the ratios of Cmax, AUC0-t, and AUC0-inf for the test preparation over the reference preparation fall within the acceptable bioequivalence limit of 80.00% to 125.00%.[3]

# Experimental Protocols Bioequivalence Study Design

The study was a single-center, single-dose, open-label, randomized, 2-treatment, 2-sequence, 2-period crossover study.[3]

- Subjects: Healthy adult volunteers.
- Dosing: Subjects received a single 100 mg extended-release tablet of either the test or reference orphenadrine citrate formulation.
- Washout Period: A washout period of at least 7 days separated the two treatment periods.[3]
- Blood Sampling: Blood samples were collected at scheduled time intervals prior to and up to 72 hours after dosing.[3] Plasma was separated by centrifugation and stored frozen until analysis.

# Analytical Method: LC-MS/MS for Orphenadrine Quantification



The following is a typical validated LC-MS/MS method for the quantification of orphenadrine in human plasma, incorporating **Orphenadrine-d3** as the internal standard.

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.[3]
- Chromatographic Conditions:
  - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
  - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  - Flow Rate: 0.5 mL/min.
  - Injection Volume: 5 μL.
- Mass Spectrometry Conditions:
  - Ionization Mode: Positive electrospray ionization (ESI+).
  - Multiple Reaction Monitoring (MRM) Transitions:
    - Orphenadrine: m/z 270.2 → 181.1
    - Orphenadrine-d3 (Internal Standard): m/z 273.2 → 181.1
- Sample Preparation:
  - Thaw plasma samples at room temperature.
  - $\circ$  To 100 μL of plasma, add 25 μL of **Orphenadrine-d3** internal standard solution (e.g., at 100 ng/mL).
  - Precipitate proteins by adding 300 μL of acetonitrile.
  - Vortex for 1 minute.
  - Centrifuge at 10,000 rpm for 10 minutes.



- Transfer the supernatant to an autosampler vial for injection.
- Quantification: The concentration of orphenadrine in each sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

### **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomized single-dose, two-period crossover bioequivalence study of two fixed-dose Paracetamol/Orphenadrine combination preparations in healthy volunteers under fasted condition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Bioequivalence Study of Two Extended-Release Orphenadrine Citrate Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12401704#bioequivalence-study-of-orphenadrine-formulations-using-orphenadrine-d3]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com